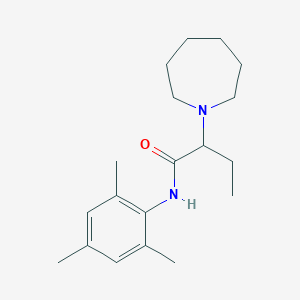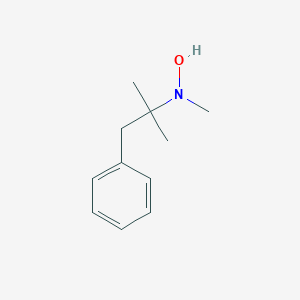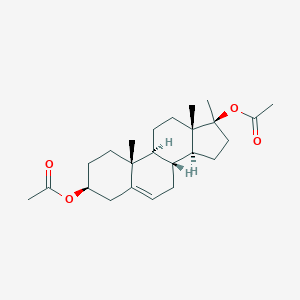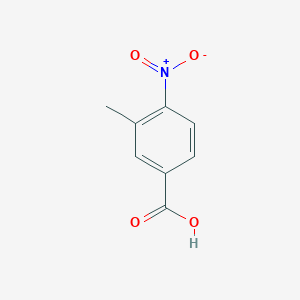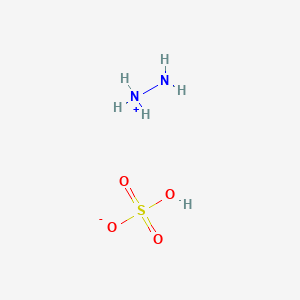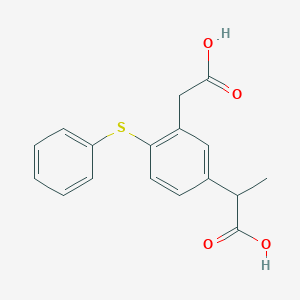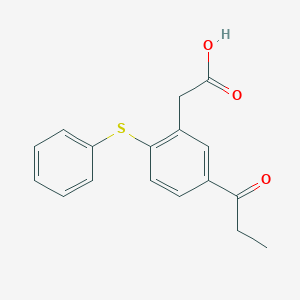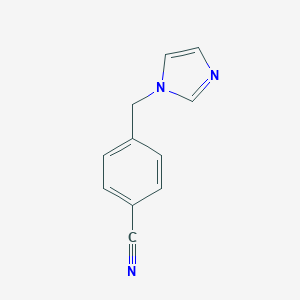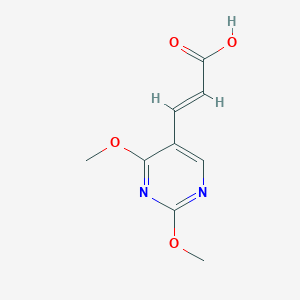
(E)-1-(2-Nitrovinyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Nitrovinyl)naphthalen-2-ol is an organic compound with the molecular formula C12H9NO3 It is characterized by a naphthalene ring substituted with a nitroethenyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of (E)-1-(2-Nitrovinyl)naphthalen-2-ol typically involves the reaction of 2-naphthol with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Analyse Chemischer Reaktionen
(E)-1-(2-Nitrovinyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions .
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Nitrovinyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Nitrovinyl)naphthalen-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(E)-1-(2-Nitrovinyl)naphthalen-2-ol can be compared with other nitro-substituted naphthalenes and hydroxylated naphthalenes. Similar compounds include:
2-Nitronaphthalene: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Naphthol: Lacks the nitroethenyl group, limiting its applications in redox reactions.
1-Nitronaphthalene-2-ol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1454257-23-8 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
InChI-Schlüssel |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


